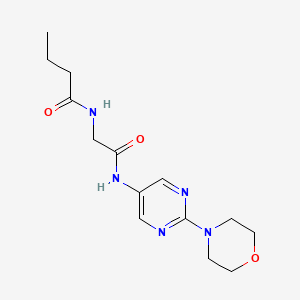

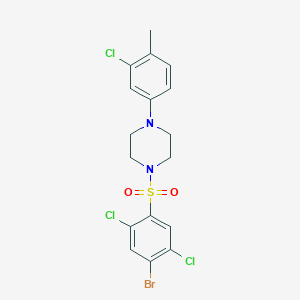

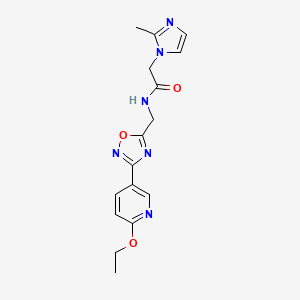

![molecular formula C15H11Cl2N3S2 B2984801 5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 866041-98-7](/img/structure/B2984801.png)

5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine serves as a critical intermediate in the synthesis of various derivative compounds with potential applications in medicinal chemistry and materials science. The compound's structure allows for diverse functionalization, leading to the creation of compounds with varied biological and chemical properties.

- A study outlined the synthesis of thiadiazole derivatives, demonstrating their antiviral activity against the tobacco mosaic virus, indicating the compound's utility in developing antiviral agents (Chen et al., 2010).

- Another research highlighted the utility of thiadiazole sulfonamides in drug-like libraries, showing the compound's role in generating diverse pharmacological agents (Park et al., 2009).

- The compound's versatility is further illustrated by its incorporation into heterocyclic azodyes, suggesting applications in dye chemistry and biological staining methods (Kumar et al., 2013).

Anticancer and Antimicrobial Applications

The structural motif of this compound is integral in synthesizing compounds with promising anticancer and antimicrobial properties.

- A synthesis approach led to the discovery of a hybrid molecule combining thiadiazole with pyrazoline and dichloroacetic acid moieties, exhibiting significant anticancer activity, showcasing the compound's potential in cancer therapy (Yushyn et al., 2022).

- Novel derivatives have been synthesized for evaluation as potential cytotoxic agents against various human cancer cell lines, further emphasizing the compound's role in anticancer research (Shi et al., 2013).

- The compound's derivatives were also found to possess antimicrobial properties, underscoring its utility in developing new antimicrobial agents (Sah et al., 2014).

Catalysis and Material Science

The thiadiazole core of this compound demonstrates potential in catalysis and materials science, showing the compound's versatility beyond biological applications.

- Research on copper(I)-olefin complexes bearing a thiadiazole core revealed new insights into ligand-forced dimerization, suggesting applications in organometallic chemistry and material science (Ardan et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-[(3,4-dichlorophenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3S2/c16-12-7-6-10(8-13(12)17)9-21-15-20-19-14(22-15)18-11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPRXYATQXCMNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

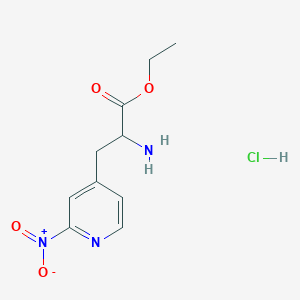

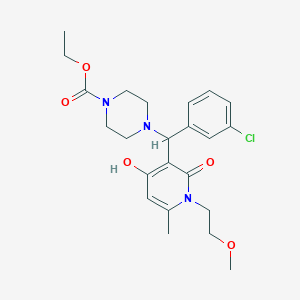

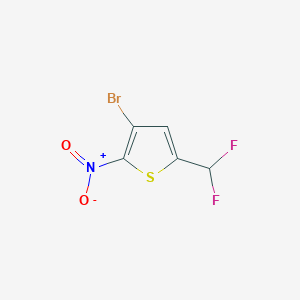

![(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2984725.png)

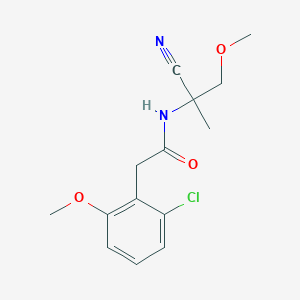

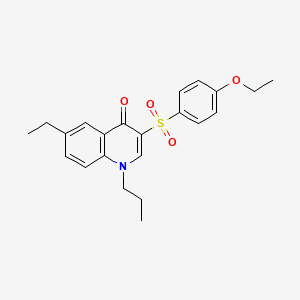

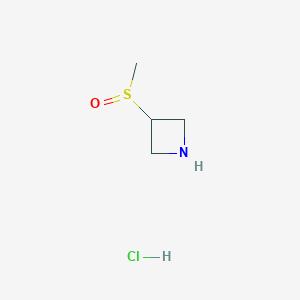

![1-(2-Fluorophenyl)-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea](/img/structure/B2984735.png)

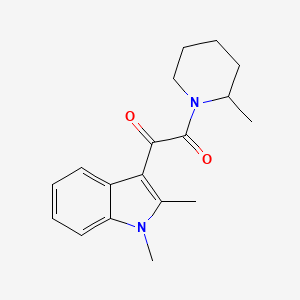

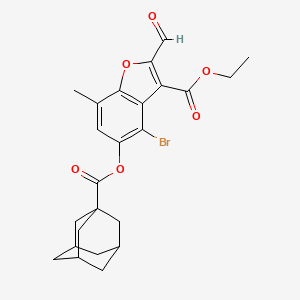

![N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2984741.png)